molecular formula C18H15N3O B5778276 2-amino-N'-(1-naphthylmethylene)benzohydrazide

2-amino-N'-(1-naphthylmethylene)benzohydrazide

Cat. No. B5778276
M. Wt: 289.3 g/mol
InChI Key: NWLDMUAWNQLFOL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N'-(1-naphthylmethylene)benzohydrazide, also known as ANMB, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. ANMB is a hydrazone derivative of 1-naphthaldehyde and benzohydrazide, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is mainly attributed to its ability to inhibit the activity of topoisomerase II. Topoisomerase II is an essential enzyme that plays a crucial role in the maintenance of DNA topology during DNA replication and repair. 2-amino-N'-(1-naphthylmethylene)benzohydrazide binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA damage and ultimately cell death. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-amino-N'-(1-naphthylmethylene)benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
In vivo studies have shown that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can inhibit the growth of tumor xenografts in mice. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit low toxicity in mice and rats, indicating its potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

2-amino-N'-(1-naphthylmethylene)benzohydrazide has several advantages and limitations for lab experiments. One of the main advantages of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is its simplicity of synthesis, which makes it readily available for research purposes. 2-amino-N'-(1-naphthylmethylene)benzohydrazide is also relatively stable and can be stored for extended periods without significant degradation.
One of the main limitations of 2-amino-N'-(1-naphthylmethylene)benzohydrazide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. 2-amino-N'-(1-naphthylmethylene)benzohydrazide also exhibits some degree of toxicity at high concentrations, which can limit its use in certain applications.

Future Directions

2-amino-N'-(1-naphthylmethylene)benzohydrazide has several potential future directions for research. One possible direction is the development of 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based prodrugs that can enhance its solubility and bioavailability in vivo. Another possible direction is the synthesis of 2-amino-N'-(1-naphthylmethylene)benzohydrazide derivatives with improved anticancer activity and selectivity. 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based MOFs also have potential applications in drug delivery and catalysis, and further research in this area is warranted. Overall, 2-amino-N'-(1-naphthylmethylene)benzohydrazide is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its potential.

Synthesis Methods

2-amino-N'-(1-naphthylmethylene)benzohydrazide can be synthesized through a simple and efficient method using the condensation reaction between 1-naphthaldehyde and benzohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as melting point determination, TLC, and NMR spectroscopy.

Scientific Research Applications

2-amino-N'-(1-naphthylmethylene)benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-amino-N'-(1-naphthylmethylene)benzohydrazide can induce cell death in various cancer cell lines by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. 2-amino-N'-(1-naphthylmethylene)benzohydrazide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
In biochemistry, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-amino-N'-(1-naphthylmethylene)benzohydrazide forms a complex with these metal ions, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of metal ions in environmental and biological samples.
In materials science, 2-amino-N'-(1-naphthylmethylene)benzohydrazide has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-amino-N'-(1-naphthylmethylene)benzohydrazide-based MOFs have been shown to exhibit high surface area and tunable pore sizes, making them attractive candidates for these applications.

properties

IUPAC Name

2-amino-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c19-17-11-4-3-10-16(17)18(22)21-20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,19H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLDMUAWNQLFOL-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.